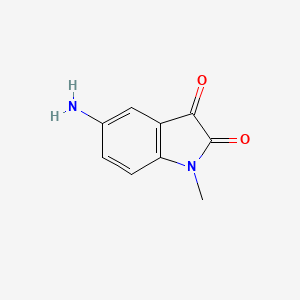

5-Amino-1-methylindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

5-amino-1-methylindole-2,3-dione |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,10H2,1H3 |

InChI Key |

MNWHTSPIWQMLRP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Amino 1 Methylindoline 2,3 Dione

Overview of Synthetic Strategies for Indoline-2,3-dione Derivatives

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a versatile precursor in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents. Several classical methods have been established for the synthesis of isatin and its derivatives.

One of the most prominent methods is the Sandmeyer isatin synthesis . This procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. biomedres.usnih.gov Subsequent cyclization of this intermediate in the presence of a strong acid, such as sulfuric acid, yields the isatin core. biomedres.usnih.gov This method is adaptable for producing substituted isatins by starting with appropriately substituted anilines.

Other notable synthetic routes include the Stolle synthesis , which is effective for preparing isatin and its derivatives from substituted anilines and oxalyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). biomedres.us Another approach is the Gassman isatin synthesis . dergipark.org.tr These foundational methods provide access to a variety of substituted isatins, which can then undergo further functionalization.

| Synthetic Method | Key Reagents | Intermediate | Final Step |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ | Isonitrosoacetanilide | Acid-catalyzed cyclization |

| Stolle | Substituted aniline, Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | - | Cyclization |

| Martinet | Aromatic amine, Oxomalonate ester | 3-(3-hydroxy-2-oxindole) carboxylic acid | Oxidative decarboxylation dergipark.org.tr |

N-Alkylation Approaches to 1-Methylindoline-2,3-dione Scaffolds

The introduction of a methyl group at the N-1 position of the indoline-2,3-dione ring is a crucial step in the synthesis of the target compound. N-alkylation of the isatin core reduces the lability of the nucleus towards bases while preserving its reactivity for subsequent reactions. This transformation is typically achieved by generating the isatin anion with a base, followed by treatment with a methylating agent.

Phase Transfer Catalysis in N-Alkylation

Phase transfer catalysis (PTC) offers an efficient and effective method for the N-alkylation of isatins. This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases. In the context of isatin alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This approach can lead to higher yields and milder reaction conditions compared to traditional homogeneous methods. The use of catalysts like tetra-n-butylammonium bromide (TBAB) in conjunction with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like N,N-dimethylformamide (DMF) is a common strategy.

Alkylation with Methyl Iodide and Related Reagents

Methyl iodide (CH₃I) is a frequently employed reagent for the N-methylation of isatins. The reaction generally proceeds by deprotonating the isatin with a suitable base to form the corresponding anion, which then acts as a nucleophile and attacks the methyl iodide in an Sₙ2 reaction.

Commonly used bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the base, thereby enhancing the nucleophilicity of the isatin anion. Microwave-assisted N-alkylation has also been shown to be an effective method, often leading to reduced reaction times and improved yields.

| Base | Solvent | Alkylating Agent | Noteworthy Features |

| K₂CO₃ / Cs₂CO₃ | DMF or NMP | Alkyl Halides | Effective under microwave irradiation |

| NaH | DMF | Methyl Iodide | Common and effective base |

| TBAB / K₂CO₃ | DMF | Alkyl Bromides | Phase Transfer Catalysis conditions |

Introduction of the 5-Amino Functionality

The final key structural feature of the target molecule is the amino group at the C-5 position of the indoline-2,3-dione ring. This is most commonly introduced through a two-step nitration-reduction sequence.

Nitration-Reduction Sequences for 5-Substituted Indoline-2,3-diones

The synthesis of 5-aminoindoline-2,3-dione derivatives typically begins with the electrophilic nitration of the isatin ring. The isatin nucleus is susceptible to electrophilic substitution, and under controlled conditions, the nitro group can be directed to the C-5 position. A common nitrating mixture is a combination of sodium nitrate (B79036) (NaNO₃) and sulfuric acid (H₂SO₄) at low temperatures. nih.gov

Once the 5-nitroisatin is obtained, the subsequent step is the reduction of the nitro group to an amino group. This transformation can be achieved using a variety of reducing agents. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate. Another common and effective method is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid.

Isatin → 5-Nitroisatin → 1-Methyl-5-nitroisatin → 5-Amino-1-methylindoline-2,3-dione

Isatin → 1-Methylisatin → 1-Methyl-5-nitroisatin → this compound

The choice of route can depend on the reactivity and solubility of the intermediates. N-alkylation of 5-nitroisatin is a feasible pathway to obtain the 1-methyl-5-nitro intermediate, which is then reduced to the final product.

| Reaction Step | Reagents | Product |

| Nitration | NaNO₃ / H₂SO₄ | 5-Nitroisatin |

| Reduction | SnCl₂ / HCl or Pd/C, H₂ | 5-Aminoisatin |

Direct Amination Strategies (Exploration of)

While the nitration-reduction sequence is the most established method for introducing the 5-amino group, the exploration of direct amination strategies presents an area of ongoing research in organic synthesis. These methods aim to form the C-N bond in a more atom-economical fashion.

One such advanced strategy is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com In a hypothetical application to the synthesis of the target compound, this would involve the coupling of a 5-halo-1-methylindoline-2,3-dione (e.g., 5-bromo-1-methylisatin) with an ammonia equivalent or a protected amine, followed by deprotection. The success of this reaction would depend on the careful selection of the palladium catalyst, ligand, and reaction conditions to be compatible with the isatin core. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org

Another potential avenue is through electrophilic amination . This approach involves the reaction of a nucleophilic carbon center with an electrophilic nitrogen source. wikipedia.org For the indoline-2,3-dione scaffold, this would likely require the generation of a nucleophilic species at the C-5 position, which could then react with an electrophilic aminating agent, such as a hydroxylamine derivative. wikipedia.org The development of such a direct C-H amination at the C-5 position of the 1-methylisatin core remains a significant synthetic challenge but represents a more direct and potentially efficient route to the desired product.

Multicomponent Reaction Pathways for Indoline-2,3-dione Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules from three or more starting materials in a single step. Isatin and its derivatives are excellent substrates for MCRs due to the reactive ketone at the C-3 position. uc.ptbenthamdirect.com These reactions provide efficient access to a wide array of structurally diverse spirooxindoles and other heterocyclic systems. uc.ptbeilstein-journals.orgresearchgate.net

One of the most prominent MCRs involving isatins is the 1,3-dipolar cycloaddition . In this reaction, an azomethine ylide, generated in situ from the condensation of an isatin derivative and an amino acid (like L-proline or sarcosine), reacts with a dipolarophile. uc.ptacs.orguevora.pt This pathway is highly effective for creating complex spiropyrrolidine-oxindole scaffolds. uevora.pt The reaction conditions can be optimized to achieve excellent yields and high stereoselectivity. acs.org

The Pfitzinger reaction is another classic MCR that uses isatin or its derivatives to produce quinoline-4-carboxylic acids. researchgate.netwikipedia.orgresearchgate.net The reaction involves the condensation of an isatin with a carbonyl compound under basic conditions. wikipedia.orgui.ac.idijsr.net The initial step is the base-catalyzed hydrolysis of the amide bond in isatin, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline (B57606) ring system. wikipedia.org

The Betti reaction , a modified Mannich-type reaction, has also been adapted for isatins. nih.govwikipedia.org A three-component reaction between an isatin, a cyclic amine (such as piperidine (B6355638) or morpholine), and β-naphthol can produce novel Betti bases incorporating the oxindole moiety. rhhz.netresearchgate.net The reaction proceeds through the formation of an active iminium ion from the isatin and amine, which is then attacked by the nucleophilic β-naphthol. rhhz.net

These MCRs highlight the versatility of the indoline-2,3-dione scaffold in building complex molecular architectures, which is fundamental to developing derivatives with diverse applications.

Table 1: Examples of Multicomponent Reactions Involving Indoline-2,3-dione (Isatin) Derivatives

| Reaction Name | Components | Product Type | Key Features |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiropyrrolidine-oxindole | High stereoselectivity; forms complex spiro-fused systems. acs.orguevora.pt |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Ring-opening of isatin followed by cyclization to form a new heterocyclic ring. researchgate.netwikipedia.org |

| Betti Reaction | Isatin, Cyclic Amine, β-Naphthol | Oxindole-containing Betti Base | Mannich-type condensation; incorporates the oxindole core into aminobenzylnaphthols. nih.govrhhz.net |

Regioselective Synthesis Approaches

The synthesis of a specifically substituted compound like this compound requires precise control over the position of functional groups on the aromatic ring, a concept known as regioselectivity. The introduction of the amino group at the C-5 position is typically achieved through a two-step process: regioselective nitration followed by reduction.

The key step is the electrophilic nitration of the N-methylated isatin precursor, 1-methylindoline-2,3-dione (N-methylisatin). In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. The N-acyl group and the C-3 carbonyl group of the isatin ring are deactivating, directing incoming electrophiles primarily to the C-5 position. rsc.org

The nitration is commonly performed using a nitrating mixture of concentrated nitric acid and sulfuric acid. rsc.org This reaction is regioselective, yielding predominantly 5-nitro-1-methylindoline-2,3-dione. The conditions must be carefully controlled to prevent over-nitration or side reactions. Research has shown that substituents on the isatin ring are crucial for biological activity, with modifications at the 5-position being particularly significant. diva-portal.org

Once the 5-nitro derivative is obtained and purified, the final step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or sodium dithionite. This reduction step yields the target compound, this compound.

This regioselective strategy is fundamental for preparing specifically substituted isatin derivatives, enabling the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. ddtjournal.comcalstate.edu

Table 2: Regioselective Synthesis Pathway for this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | N-Alkylation | Isatin, Methylating Agent (e.g., Methyl iodide), Base | 1-Methylindoline-2,3-dione | Introduction of the methyl group at the N-1 position. |

| 2 | Electrophilic Nitration | 1-Methylindoline-2,3-dione, HNO₃/H₂SO₄ | 5-Nitro-1-methylindoline-2,3-dione | Regioselective introduction of a nitro group at the C-5 position. rsc.org |

| 3 | Reduction | 5-Nitro-1-methylindoline-2,3-dione, Reducing Agent (e.g., SnCl₂/HCl) | This compound | Conversion of the nitro group to the target amino group. |

Chemical Reactivity and Derivatization of 5 Amino 1 Methylindoline 2,3 Dione

Overview of Reactivity Patterns of Isatin (B1672199) Derivatives

Isatin and its derivatives are versatile heterocyclic compounds that serve as important precursors in the synthesis of a wide array of biologically active molecules and other heterocyclic systems. nih.gov The reactivity of the isatin core is dominated by the electrophilic character of the C3-carbonyl group and the presence of an acidic N-H proton in unsubstituted isatins. However, in 5-Amino-1-methylindoline-2,3-dione, the nitrogen at position 1 is methylated, which precludes reactions involving the N-H proton, such as N-alkylation.

The isatin scaffold can function as both an electrophile and a nucleophile. nih.gov The most prominent reaction of isatin derivatives is the nucleophilic addition to the C3-ketone carbonyl group. This reactivity allows for the synthesis of a variety of 3-substituted-3-hydroxy-2-oxindoles and spiro-cyclic compounds. nih.gov

Furthermore, the isatin ring system can undergo several other important chemical transformations, including:

Oxidation and Ring Expansion: These reactions can lead to the formation of different heterocyclic structures. nih.gov

Condensation Reactions: The C3-carbonyl group readily undergoes condensation with various nucleophiles to form Schiff bases and other related derivatives. nih.gov

Friedel–Crafts Reactions: The aromatic ring of the isatin core can participate in electrophilic substitution reactions. nih.gov

The presence of the amino group at the C5 position in this compound introduces an additional site of reactivity, allowing for derivatization through reactions typical of aromatic amines.

Reactions Involving the Amino Group at Position 5

The primary amino group attached to the aromatic ring at the C5 position is a key site for the derivatization of this compound. This functional group readily participates in reactions characteristic of aromatic amines, such as acylation and condensation.

Acylation Reactions

The amino group at the C5 position of this compound can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The acylation introduces an acyl group onto the nitrogen of the amino function, which can be used to modify the electronic and steric properties of the molecule. This transformation is a common strategy in medicinal chemistry to explore structure-activity relationships.

While direct experimental data for the acylation of this compound is not extensively reported, the reaction is analogous to the well-established acylation of other aromatic amines. For instance, the amino group can react with various acylating agents to yield the corresponding N-acyl derivatives.

Table 1: Representative Acylation Reactions of Aromatic Amines

| Reactant | Acylating Agent | Product |

|---|---|---|

| Aniline | Acetyl chloride | Acetanilide |

| 4-Nitroaniline | Acetic anhydride | N-(4-nitrophenyl)acetamide |

Condensation Reactions

The amino group at C5 can also undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. However, the most prevalent condensation reaction for isatin derivatives involves the C3-carbonyl group. Condensation at the C5-amino group would typically require prior protection of the more reactive C3-carbonyl.

Reactions at the Indoline-2,3-dione Core

The indoline-2,3-dione nucleus of this compound possesses two carbonyl groups at positions C2 (amide) and C3 (ketone). The ketonic carbonyl at C3 is significantly more electrophilic and is the primary site for nucleophilic attack and condensation reactions.

Nucleophilic Additions

One of the most characteristic reactions of isatin derivatives is the nucleophilic addition to the C3 carbonyl group. nih.gov This reaction allows for the introduction of a wide variety of substituents at this position, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones. The N-methyl group in this compound does not hinder this reactivity.

A range of nucleophiles can be employed in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and other carbon and heteroatom nucleophiles. rsc.orgyoutube.comlibretexts.org For example, the reaction of N-alkylisatins with aryl methyl ketones in the presence of a base like piperidine (B6355638) yields 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones. nih.gov Similarly, reaction with nitromethane (B149229) can produce 3-hydroxy-3-nitromethylindolin-2-ones. google.com The resulting 3-hydroxyoxindoles are valuable intermediates for the synthesis of more complex molecules. nih.gov

Table 2: Examples of Nucleophilic Addition to N-Substituted Isatins

| N-Substituted Isatin | Nucleophile | Product |

|---|---|---|

| N-Methylisatin | Phenylmagnesium bromide | 3-Hydroxy-1-methyl-3-phenylindolin-2-one |

| N-Benzylisatin | Acetophenone | 1-Benzyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nih.gov |

Condensation Reactions at C3 (e.g., Schiff Base Formation)

The C3-carbonyl group of this compound is highly susceptible to condensation reactions with primary amines and related compounds to form imines (Schiff bases). researchgate.netnih.govbioline.org.br This reaction is a cornerstone of isatin chemistry and provides access to a vast library of derivatives with diverse biological activities. biointerfaceresearch.comresearchgate.net

The reaction typically proceeds by heating the isatin derivative with a primary amine, hydrazine, or hydrazide, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst. researchgate.netnih.gov The resulting Schiff bases can exist as E/Z isomers. The amino group at the C5 position generally does not interfere with this reaction and remains intact. A wide variety of amines can be used, leading to a diverse range of Schiff base products. researchgate.net

Table 3: Examples of Schiff Base Formation from Substituted Isatins

| Isatin Derivative | Amine/Hydrazide | Product (Schiff Base) |

|---|---|---|

| 5-Chloroisatin | 4-Aminobenzoic acid | 4-(((5-chloro-2-oxoindolin-3-ylidene)amino)benzoic acid |

| Isatin | p-Phenylenediamine | 3,3'-(1,4-Phenylenebis(azaneylylidene))bis(indolin-2-one) nih.gov |

| 5-Bromoisatin | P-toluidine | 5-Bromo-3-(p-tolylimino)indolin-2-one uobaghdad.edu.iqresearchgate.net |

An exploration of the chemical reactivity and derivatization of this compound reveals its versatility as a scaffold in synthetic organic chemistry. This article delves into specific transformations, including cycloaddition and ring expansion reactions, as well as functionalization at the C-7 position of the indoline (B122111) ring system.

3 Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

The isatin core of this compound is a versatile substrate for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. wikipedia.org These reactions are powerful methods for constructing five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.orgmdpi.com The C3-carbonyl group of the isatin moiety readily participates in these transformations, typically after conversion into an intermediate like an azomethine ylide. mdpi.comnih.govnih.gov

A common strategy involves the reaction of the isatin with an α-amino acid, such as L-proline, which undergoes decarboxylative condensation to generate an azomethine ylide in situ. nih.gov This 1,3-dipole then reacts with a dipolarophile to yield complex spiro-heterocyclic scaffolds. mdpi.comnih.gov The versatility of this approach allows for the synthesis of a diverse range of compounds, as both the isatin component, the amino acid, and the dipolarophile can be varied. mdpi.com

For instance, the multicomponent reaction between an isatin, an amino acid, and a dipolarophile is a step-economical approach to generate molecular diversity. mdpi.com The reaction of isatins with L-proline and various dipolarophiles, such as (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, has been shown to produce novel spiropyrrolizidine derivatives. mdpi.com The regioselectivity and stereoselectivity of such reactions can be highly dependent on the reaction conditions, including the solvent and temperature. mdpi.com

Another key reaction is the [3+2] cycloaddition between isatin-derived ketimines and various dipolarophiles. For example, DBU-catalyzed diastereoselective 1,3-dipolar cycloaddition of isatin ketimines with chalcones efficiently produces 5′-CF₃-substituted 3,2′-pyrrolidinyl spirooxindoles with high yields and excellent diastereoselectivities. rsc.org

The general scheme for the 1,3-dipolar cycloaddition of isatins is depicted below:

| Reactant 1 | Reactant 2 | Dipolarophile | Product Type | Ref |

| Isatin | α-Amino Acid (e.g., L-proline) | Alkene/Alkyne | Spiro-pyrrolidine/pyrrolizidine | nih.gov |

| Isatin Ketimine | Chalcone | - | Spiro[pyrrolidin-3,2′-oxindole] | rsc.org |

| Isatin | L-proline | (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones | Spiropyrrolizidine | mdpi.com |

These reactions highlight the utility of the isatin scaffold in generating complex heterocyclic systems, a reactivity that is inherent to this compound. The presence of the N-methyl group is not expected to interfere with this reactivity, and the 5-amino group could potentially be used to further functionalize the resulting cycloadducts.

4 Ring Expansion Reactions

Ring expansion reactions of indole (B1671886) derivatives provide access to valuable quinoline (B57606) and other expanded heterocyclic structures. nih.gov While direct ring expansion of this compound itself is not widely documented, related transformations of indole systems suggest potential pathways.

One such method involves a thiol-mediated three-step cascade reaction that converts indole-tethered ynones into functionalized quinolines. nih.gov This process proceeds through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion of a spirocyclic indolenine intermediate. nih.gov The reaction is promoted by a single "multitasking" thiol reagent under mild conditions. nih.gov Although this specific reaction starts from a 2-halo-indole-tethered ynone, it demonstrates the feasibility of expanding the five-membered pyrrole (B145914) ring of an indole derivative into a six-membered pyridine (B92270) ring, forming a quinoline. nih.gov

The viability of ring expansion reactions is often governed by thermodynamics. whiterose.ac.uk Computational studies, using methods like Density Functional Theory (DFT), can predict the feasibility of a ring expansion by calculating the relative Gibbs free energies of the starting material, intermediates, and the ring-expanded product. whiterose.ac.uk For many systems, a thermodynamic driving force favors the formation of the larger ring. whiterose.ac.uk

A generalized scheme for a potential ring expansion pathway starting from an indole derivative is shown below:

| Starting Material Type | Key Reagents | Key Intermediate | Product Type | Ref |

| 2-Halo-indole-tethered ynone | Thiol | Spirocyclic indoleninyl halide | Functionalized quinoline | nih.gov |

This type of transformation, if applied to a derivative of this compound, could potentially lead to novel quinoline structures bearing an amino group and other functionalities originating from the isatin core.

5 Functionalization at Other Positions of the Indoline Ring (e.g., C-7)

Direct functionalization of the C-7 position of the indole nucleus is a significant challenge due to the inherent reactivity of the pyrrole ring, which typically favors reactions at the C-2 and C-3 positions. rsc.org However, recent advances in transition-metal-catalyzed C-H activation have provided elegant solutions to this problem. rsc.org These methods often employ a directing group to achieve site-selectivity.

For tryptophan derivatives, which share the indole core, a two-step, single-flask procedure has been developed for direct C-7 borylation. nih.gov This method involves an initial iridium-catalyzed C-H borylation that targets both the C-2 and C-7 positions, followed by a selective protodeboronation at the more reactive C-2 position, yielding the C-7 boronated product. nih.gov

Another approach utilizes a phosphine (B1218219) directing group, P(III), to direct palladium-catalyzed C-H functionalization to the C-7 position of tryptophan. researchgate.net This allows for subsequent arylation or methylation at this otherwise inert position. researchgate.net

These strategies for site-selective C-7 functionalization can, in principle, be adapted for this compound. The N-methyl group would prevent the use of directing groups that bind to the indole nitrogen, but other strategies could be envisioned. The presence of the 5-amino group might also influence the electronic properties of the benzene (B151609) ring portion of the molecule, potentially affecting the regioselectivity of C-H functionalization reactions.

A summary of representative C-7 functionalization methods on indole cores is provided in the table below:

| Substrate Type | Method | Reagents | Product | Ref |

| N-Boc-l-tryptophan methyl ester | Iridium-catalyzed C-H borylation / Protodeboronation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂; then AcOH, Pd(OAc)₂ | C-7 Borylated Tryptophan Derivative | nih.gov |

| Tryptophan Derivative | P(III)-Directed C-H Functionalization | Pd(OAc)₂, Aryl/Alkyl Boronic Acid, BQ | C-7 Arylated/Alkylated Tryptophan | researchgate.net |

The development of C-7 functionalization methods for indoles opens up avenues for creating novel derivatives of this compound with potentially interesting biological or material properties. rsc.org

Spectroscopic Characterization Techniques for 5 Amino 1 Methylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy of 5-Amino-1-methylindoline-2,3-dione, distinct signals would be expected for the aromatic protons, the N-methyl protons, and the amino group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the benzene (B151609) ring would likely appear as complex multiplets due to spin-spin coupling. The N-methyl group would present as a sharp singlet, and the amino group protons would also likely be a singlet, though its chemical shift could be concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the N-methyl carbon. The carbonyl carbons would resonate at the downfield end of the spectrum (typically 160-220 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl groups.

Hypothetical NMR Data for this compound:

| Analysis | Expected Chemical Shift (ppm) | Description |

| ¹H NMR | 7.0 - 8.0 | Aromatic Protons (multiplets) |

| 3.0 - 3.5 | N-Methyl Protons (singlet) | |

| 3.5 - 5.0 | Amino Protons (broad singlet) | |

| ¹³C NMR | 160 - 185 | Carbonyl Carbons (C=O) |

| 110 - 150 | Aromatic Carbons | |

| 25 - 30 | N-Methyl Carbon |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretches of the dione (B5365651) functionality, and the C-N and C-H bonds. The two carbonyl groups may show distinct stretching frequencies due to their different chemical environments.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |

| C=O Stretch (Dione) | 1700 - 1760 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns can give clues about the structure, with common losses including CO and methyl groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the aromatic system and the carbonyl groups. The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted isatin (B1672199).

Advanced Computational Chemistry Studies on 5 Amino 1 Methylindoline 2,3 Dione and Its Analogs

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide valuable insights into a compound's behavior at the atomic level. These computational approaches are frequently used to predict equilibrium geometries, thermodynamic properties, and various electronic parameters. researchgate.netijabbr.com

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals (FMOs), Mulliken atomic charges, and the molecular electrostatic potential (MEP) provides a detailed picture of a molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For 5-Amino-1-methylindoline-2,3-dione, the HOMO is expected to be localized on the amino group and the aromatic ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the dione (B5365651) moiety, highlighting its susceptibility to nucleophilic attack.

Mulliken Atomic Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. niscpr.res.in This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding and electrostatic interactions. In this compound, the oxygen atoms of the dione group are expected to carry significant negative charges, making them strong hydrogen bond acceptors. The nitrogen atom of the amino group and the hydrogen atoms attached to it will likely possess positive charges, designating them as potential hydrogen bond donors.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas correspond to negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor) and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atoms and a region of positive potential near the amino group hydrogens.

| Parameter | Predicted Value/Location | Significance |

| HOMO | -6.5 eV (localized on amino group and aromatic ring) | Electron-donating ability, site of electrophilic attack |

| LUMO | -2.0 eV (localized on dione moiety) | Electron-accepting ability, site of nucleophilic attack |

| HOMO-LUMO Gap | 4.5 eV | Molecular stability and reactivity |

| Mulliken Charge (O atoms) | ~ -0.5 e | Hydrogen bond acceptor capability |

| Mulliken Charge (NH2 group) | ~ +0.3 e (N), ~ +0.2 e (H) | Hydrogen bond donor capability |

| MEP Negative Region | Carbonyl oxygen atoms | Site for electrophilic attack |

| MEP Positive Region | Amino group hydrogens | Site for nucleophilic attack |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformation (the global minimum on the potential energy surface) is essential, as it represents the most populated and biologically relevant structure of the molecule. For this compound, computational methods can be used to rotate the amino group and the methyl group to explore the conformational landscape and determine the lowest energy structure. This information is critical for understanding how the molecule will fit into the binding site of a biological target.

Reaction Mechanism Elucidation

DFT can be employed to model the transition states and reaction pathways of chemical transformations. This allows for a detailed understanding of the reaction mechanism at a molecular level. For instance, in the synthesis of analogs of this compound, DFT could be used to investigate the mechanism of a key cyclization step, identifying the transition state structure and calculating the activation energy. This knowledge can be invaluable for optimizing reaction conditions and improving yields.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.

Ligand-Protein Interaction Profiling

Once a potential binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions, which can include hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges, are crucial for the stability of the ligand-protein complex. nih.gov For this compound, the amino group and the carbonyl oxygens are expected to be key pharmacophoric features, forming hydrogen bonds with amino acid residues in the active site of a target protein. The aromatic ring can participate in pi-pi stacking or hydrophobic interactions.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond | Amino group (donor), Carbonyl oxygens (acceptor) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interaction | Aromatic ring, Methyl group | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Aromatic ring | Phe, Tyr, Trp, His |

Binding Pose Prediction and Affinity Estimation

Molecular docking algorithms generate multiple possible binding poses of the ligand in the protein's active site and rank them based on a scoring function. This scoring function estimates the binding affinity (the strength of the interaction) between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. researchgate.net The predicted binding pose provides a 3D model of the ligand-protein complex, which can be used to guide the design of more potent and selective inhibitors. For this compound, docking studies against a specific kinase, for example, could reveal the optimal orientation for inhibiting its activity and provide a starting point for the development of new anti-cancer agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journaljpri.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. For isatin (B1672199) analogs, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

QSAR studies on isatin derivatives often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors can be categorized as topological, geometrical, electronic, and physicochemical. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Several statistical methods are used to develop the QSAR equations, with Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS) being commonly reported for isatin analogs. journaljpri.comnih.gov For instance, a QSAR study on the anticancer activity of isatin derivatives revealed that descriptors such as the number of halogen atoms, the number of secondary carbons, the number of secondary amides, and the number of ketones significantly influence the cytotoxic activity. nih.gov Another study focusing on anti-breast cancer activity identified chemical, topological, and electronic descriptors as being important for the observed effects. journaljpri.com

The predictive power of a QSAR model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a reliable model. For example, one study on isatin analogs reported an R² of 0.92 and a Q² of 0.90, signifying a strong predictive capability. nih.gov

The general findings from QSAR studies on isatin analogs suggest that modifications at various positions of the isatin ring system, including the N1 position and the 5-position of the aromatic ring, can significantly impact biological activity. acs.org For this compound, the presence of the amino group at the 5-position and the methyl group at the N1-position would be key features to consider in any QSAR analysis.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Isatin Analogs

| Descriptor Category | Examples | Potential Influence on Activity |

| Topological | Wiener index, Randic index | Describes molecular branching and size. |

| Electronic | Dipole moment, HOMO/LUMO energies | Relates to the molecule's reactivity and interaction with biological targets. |

| Physicochemical | LogP, Molar refractivity | Pertains to the molecule's lipophilicity and transport properties. |

| Geometrical | Molecular surface area, Molecular volume | Reflects the size and shape of the molecule, influencing receptor fit. |

This table is a representative summary based on general findings in QSAR studies of isatin analogs and does not represent a specific study on this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. ut.ac.ir This computational method is invaluable for understanding the stability of ligand-receptor complexes, conformational changes, and the role of solvent molecules in biological interactions. In the context of this compound and its analogs, MD simulations are often used to complement molecular docking studies, providing a more realistic picture of the binding process. ut.ac.irnih.gov

MD simulations of isatin derivatives typically involve placing the ligand-protein complex, obtained from docking, into a simulation box filled with water molecules and ions to mimic physiological conditions. ut.ac.ir A force field, which is a set of parameters describing the potential energy of the system, is then applied. Common force fields used in these simulations include GROMOS, AMBER, and CHARMM. ut.ac.ir

The simulation proceeds by solving Newton's equations of motion for each atom in the system, allowing the tracking of their trajectories over a certain period, often in the nanosecond to microsecond range. ut.ac.ir Analysis of these trajectories can reveal crucial information about the stability of the complex, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the flexibility of both the ligand and the protein. nih.govmdpi.com

For example, MD simulations have been used to validate the binding modes of isatin derivatives in the active sites of various enzymes, such as cyclin-dependent kinases (CDKs) and monoamine oxidases (MAOs). nih.govacs.org These studies have shown that the isatin core can form stable hydrogen bonds with key amino acid residues in the active site, and that substituents on the isatin ring can further enhance binding through additional interactions. mdpi.com

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations of Isatin Analog-Protein Complexes

| Parameter | Typical Value/Setting | Purpose |

| Force Field | GROMOS96, AMBER, CHARMM | Describes the potential energy and forces within the system. |

| Solvent Model | SPC, TIP3P | Explicitly represents water molecules in the simulation. |

| Simulation Time | 10 - 100 nanoseconds | The duration over which the system's dynamics are simulated. |

| Temperature | 300 K | Maintained to mimic physiological conditions. |

| Pressure | 1 bar | Maintained to mimic physiological conditions. |

| Ensemble | NVT, NPT | Statistical ensemble used to control thermodynamic variables. |

This table provides a general overview of parameters used in MD simulations of isatin analogs and does not correspond to a specific simulation of this compound.

Investigation of Biological Activities of 5 Amino 1 Methylindoline 2,3 Dione and Its Derivatives in Vitro

In Vitro Anti-Cancer Activity

The anti-cancer properties of isatin (B1672199) derivatives are multifaceted, with research highlighting their ability to inhibit a wide range of molecular targets crucial for cell proliferation and signaling pathways in cancerous cells. nih.goviiarjournals.org Some of these derivatives have even progressed to pre-clinical and clinical trials as anti-angiogenic agents and inhibitors of vital proteins. nih.gov The versatility of the isatin structure allows for the synthesis of a large number of structurally diverse compounds, which have shown promising antiproliferative properties against various cancer cell lines. researchgate.netfrontiersin.org

Cytotoxicity Screening against Cancer Cell Lines

A fundamental aspect of anti-cancer drug discovery is the evaluation of a compound's ability to kill or inhibit the growth of cancer cells. Isatin derivatives have been extensively screened for their cytotoxic effects against a panel of human cancer cell lines.

Substituted 1H-indole-2,3-diones have been synthesized and evaluated for their cytotoxicity against the human monocyte-like histiocytic lymphoma (U937) cell line. Structure-activity relationship (SAR) studies have revealed that substitutions at the C(5), C(6), and C(7) positions significantly enhance cytotoxic activity, with some di- and tri-halogenated isatins exhibiting IC₅₀ values below 10 microM. nih.gov The most active of these, 5,6,7-tribromoisatin, was found to be antiproliferative at low micromolar concentrations. nih.gov

Further studies have demonstrated that isatin derivatives can show selectivity towards certain types of cancer cells. For instance, some di- and tri-substituted isatins displayed greater selectivity for leukemia and lymphoma cells compared to breast, prostate, and colorectal carcinoma cell lines. nih.gov A series of novel 5-halo-isatin derivatives carrying a 5-Amino-1,3,4-thiadiazole-2-thiol scaffold also showed potent anticancer activity, particularly against MCF-7 breast cancer cells, with IC₅₀ values for the most potent compounds being 18.13 μM. nih.gov

The introduction of different functional groups to the isatin core has been a key strategy to enhance cytotoxicity. For example, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, demonstrated significant cytotoxic effects across several cancer cell lines with IC₅₀ values of 3.3 µg/mL for HepG2 (hepatocellular carcinoma), 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7 (breast cancer), and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov Similarly, certain indoline (B122111) derivatives have shown potent antiproliferative activity against a range of cancer cell lines, with one compound exhibiting an IC₅₀ of 1.49 μM against Kyse450 esophageal squamous cell carcinoma cells. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 5,6,7-tribromoisatin | U937 (lymphoma) | <10 µM | nih.gov |

| 5b (5-halo-isatin derivative) | MCF-7 (breast cancer) | 18.13 µM | nih.gov |

| 5r (5-halo-isatin derivative) | MCF-7 (breast cancer) | 18.13 µM | nih.gov |

| BAPPN | HepG2 (liver cancer) | 3.3 µg/mL | nih.gov |

| BAPPN | HCT-116 (colon cancer) | 23 µg/mL | nih.gov |

| BAPPN | MCF-7 (breast cancer) | 3.1 µg/mL | nih.gov |

| BAPPN | A549 (lung cancer) | 9.96 µg/mL | nih.gov |

| Indoline derivative 9d | Kyse450 (esophageal) | 1.49 µM | nih.gov |

| Indoline derivative 9d | MGC-803 (gastric) | 1.84 µM | nih.gov |

| Indoline derivative 9d | A549 (lung cancer) | 6.82 µM | nih.gov |

| Isatin-hydrazone 4j | MCF-7 (breast cancer) | 1.51 ± 0.09 µM | mdpi.com |

| Imatinib (B729) derivative 3c | A549 (lung cancer) | 6.4 µM | nih.gov |

Enzyme Inhibition Studies Related to Cancer Pathways

A key mechanism through which isatin derivatives exert their anti-cancer effects is by inhibiting enzymes that are critical for the survival and proliferation of cancer cells.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Their inhibitors are considered a promising strategy for cancer therapy. nih.gov Several pan-HDAC inhibitors have been approved for clinical use. nih.gov Indole-based hydroxamic acid derivatives have been designed and synthesized, showing potent anti-proliferative activities in various tumor cell lines. nih.gov One such compound, 4o, was identified as a potent inhibitor of HDAC1 (IC₅₀ = 1.16 nM) and HDAC6 (IC₅₀ = 2.30 nM). nih.gov This compound was also shown to increase the acetylation of histone H3 in a dose-dependent manner and inhibit cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov The isatin scaffold itself has been explored as a surface recognition group in the design of novel HDAC inhibitors. researchgate.net

| Compound/Derivative | HDAC Isoform | IC50 Value | Reference |

| Indole-based hydroxamic acid 4o | HDAC1 | 1.16 nM | nih.gov |

| Indole-based hydroxamic acid 4o | HDAC6 | 2.30 nM | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes. nih.gov The isatin scaffold has been identified as a promising framework for the design of carbonic anhydrase inhibitors (CAIs). nih.gov A series of isatin-based benzene (B151609) sulfonamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. researchgate.net Research has shown that the type and placement of substituents on the isatin ring can influence both the inhibitory activity and the selectivity for different CA isozymes. researchgate.net For instance, certain 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have demonstrated inhibitory activity against hCA I and hCA II, with IC₅₀ values in the nanomolar range. nih.gov Specifically, IC₅₀ values for hCA I inhibition ranged from 402.9 to 554.8 nM, and for hCA II, they were between 458.6 and 620.4 nM. nih.gov

| Compound Class | CA Isoform | IC50 Range (nM) | Reference |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 402.9–554.8 | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 458.6–620.4 | nih.gov |

Tyrosine kinases (TKs) are essential enzymes in cellular signaling pathways that regulate cell growth, differentiation, and death. nih.govnih.gov Their dysregulation is a common factor in the development of cancer, making TK inhibitors a significant class of anti-cancer drugs. nih.gov The isatin scaffold is present in several FDA-approved TK inhibitors, such as Sunitinib and Nintedanib. nih.gov

Derivatives of isatin have been shown to inhibit a variety of protein kinases. For example, a 7-deazapurine incorporating an isatin hybrid compound (compound 5) demonstrated promising inhibitory activity against HER2 with an IC₅₀ value of 0.081 ± 0.002 μM. nih.gov This compound also showed potent antiproliferative activity against several cancer cell lines, including HeLa and MDA-MB-231, with IC₅₀ values of 1.98 ± 0.1 µM and 2.48 ± 0.1 µM, respectively. nih.gov Furthermore, new imatinib derivatives incorporating an isatin moiety have been synthesized and tested against A549 lung cancer and K562 chronic myeloid leukemia cell lines. nih.gov Compounds 3a, 3c, and 3d showed IC₅₀ values of 7.2, 6.4, and 7.3 μM, respectively, against A549 cells, proving to be more potent than imatinib itself in this cell line. nih.gov

| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 5 (Isatin hybrid) | HER2 | - | 0.081 ± 0.002 | nih.gov |

| Compound 5 (Isatin hybrid) | - | HeLa | 1.98 ± 0.1 | nih.gov |

| Compound 5 (Isatin hybrid) | - | MDA-MB-231 | 2.48 ± 0.1 | nih.gov |

| Imatinib derivative 3a | - | A549 | 7.2 | nih.gov |

| Imatinib derivative 3c | - | A549 | 6.4 | nih.gov |

| Imatinib derivative 3d | - | A549 | 7.3 | nih.gov |

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of tubulin polymerization is a well-established strategy in cancer chemotherapy. Indoline derivatives have been identified as a novel class of tubulin inhibitors. nih.gov One particular compound, 9d, was found to be a potent inhibitor of tubulin polymerization with an IC₅₀ value of 3.4 µM, targeting the colchicine (B1669291) binding site. nih.gov This compound also demonstrated strong anti-proliferative activity against several cancer cell lines. nih.gov Further research on indole-based tubulin inhibitors has identified compounds with even greater potency. For example, compound 5m was found to effectively inhibit tubulin polymerization with an IC₅₀ of 0.37 ± 0.07 μM. nih.gov Another study identified compound 10k as a novel tubulin polymerization inhibitor with an IC₅₀ of 2.68 ± 0.15 μM. nih.gov

| Compound/Derivative | Tubulin Polymerization IC50 (µM) | Reference |

| Indoline derivative 9d | 3.4 | nih.gov |

| Indole (B1671886) derivative 5m | 0.37 ± 0.07 | nih.gov |

| Indole derivative 10k | 2.68 ± 0.15 | nih.gov |

Phosphoinositide-3 Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various solid tumors, promoting cell growth, proliferation, and survival. nih.gov Consequently, inhibitors targeting the major nodes of this pathway, including PI3K, are of significant therapeutic interest. nih.gov

Research into isatin-based compounds has explored their potential as anticancer agents through the inhibition of this pathway. For instance, a series of isatin-based imidazole (B134444) hybrids were developed and found to be capable of inhibiting PI3K in vitro. aalto.fi This suggests that the isatin scaffold could serve as a foundation for developing novel PI3K inhibitors. aalto.fi

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain, and its overexpression is implicated in the progression of some cancers. mdpi.comnih.gov Isatin and its derivatives have been identified as potential inhibitors of COX-2, which may contribute to their anti-inflammatory and antitumoral properties. nih.gov Studies have shown that isatin derivatives can inhibit the expression of the COX-2 protein, leading to reduced production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Various synthesized isatin derivatives have demonstrated significant COX-2 inhibitory activity, with some showing selectivity over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. mdpi.commdpi.com For example, a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were synthesized and showed promising results in molecular docking studies against the COX-2 active site. mdpi.com The search for new COX-2 inhibitors with improved safety profiles remains an active area of research. mdpi.com

| Compound Type | Specific Derivative Example | IC₅₀ (µM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|---|

| Quinoline-based derivative | Derivative 61 | 0.13 | Not Reported | mdpi.com |

| Quinoline-based derivative | Derivative 62 | 0.14 | Not Reported | mdpi.com |

| Chalcone-based derivative | Derivative 27 | 1.09 | 80.03 | mdpi.com |

| 1,5-Diarylpyrazole hybrid | PYZ16 | 0.52 | 10.73 | aalto.fiacs.org |

| Pyrazolylbenzyltriazole hybrid | PYZ19 | 5.01 | Not Reported | acs.org |

Insulin-Regulated Aminopeptidase (IRAP) Inhibition

Based on the conducted search, no information is currently available regarding the in vitro inhibition of Insulin-Regulated Aminopeptidase (IRAP) by 5-Amino-1-methylindoline-2,3-dione or its related isatin derivatives.

Induction of Apoptosis in Cancer Cells

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Isatin and its derivatives have been widely reported to possess antineoplastic properties, often by triggering apoptosis. nih.gov For example, one study synthesized forty-three di- and tri-substituted isatin analogs and found that the most potent compound inhibited the proliferation of Jurkat T-lymphocyte cells by inducing apoptosis through the mitochondrial pathway. nih.gov

The mechanism often involves targeting specific cellular pathways. A 5-amino-substituted imidazole carboxamide derivative, for instance, was shown to be effective against several cancer cell lines by decreasing cell growth and inducing apoptosis. researchgate.net Furthermore, metal complexes of isatin derivatives have been shown to act as pro-apoptotic agents. aalto.fi Bis-isatin derivatives have also been developed and demonstrated the ability to significantly enhance apoptosis in human cancer cell lines. frontiersin.org These findings underscore the potential of the isatin scaffold in developing compounds that can selectively eliminate cancer cells by activating their intrinsic death programs.

Structure-Activity Relationship (SAR) Studies for Anti-Cancer Effects

The anticancer activity of isatin derivatives is highly dependent on their chemical structure, and numerous structure-activity relationship (SAR) studies have been conducted to optimize their efficacy. nih.gov The isatin core is a versatile scaffold that allows for substitutions at multiple positions, primarily N-1, C-3, and C-5, which significantly influences biological activity. nih.gov

SAR analyses have revealed several key trends. Substitution at the N-1 position with a benzyl (B1604629) group has been shown to be favorable for antiproliferative activity. nih.gov At the C-5 position, the introduction of halogen atoms can improve anticancer potency. aalto.fi Modifications at the C-3 position, often involving the carbonyl group, have led to the creation of numerous active compounds, including imines, hydrazones, and thiosemicarbazones, which exhibit significant antiproliferative effects against various cancer cell lines. aalto.fi Bis-isatin hybrids, where two isatin units are linked, have also shown potential by inhibiting tubulin polymerization. nih.gov These SAR studies are crucial for the rational design of new, more potent, and selective isatin-based anticancer agents.

In Vitro Anti-Microbial Activity

The isatin scaffold is not only explored for anticancer effects but also for its potential against microbial pathogens. nih.gov Derivatives of isatin have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov

Antibacterial Activity (e.g., against Gram-positive and Gram-negative Bacteria, MRSA)

Isatin derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the potency of these compounds can be greater against Gram-positive strains like Staphylococcus aureus compared to Gram-negative ones such as Escherichia coli. nih.gov

Of particular importance is the activity against drug-resistant strains. Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, creating an urgent need for new classes of antibiotics. wisdomlib.org Isatin derivatives have emerged as a promising area of investigation. For instance, certain isatin β-thiosemicarbazone derivatives have shown potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 mg/L. Hybrid molecules incorporating the isatin structure with other pharmacophores, such as thiazoles or 1,2,3-triazoles, have also been synthesized and tested, showing broad-spectrum activity. wisdomlib.org The mechanism of action for some isatin derivatives is believed to involve the inhibition of bacterial cell wall synthesis and cell fusion. nih.gov

| Compound Type | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Isatin | Campylobacter jejuni | <1.0 - 16.0 µg/mL | mdpi.com |

| Isatin | Campylobacter coli | <1.0 - 16.0 µg/mL | mdpi.com |

| Isatin β-thiosemicarbazone derivative | MRSA | 0.78 mg/L | |

| Isatin β-thiosemicarbazone derivative | S. aureus | 1.56 mg/L | |

| Isatin β-thiosemicarbazone derivative | B. subtilis | 0.78 mg/L | |

| Isatin Schiff base derivative (Compound 3c) | S. aureus | >16 µg/mL | nih.gov |

| Isatin Schiff base derivative (Compound 3c) | E. coli | 1 µg/mL | nih.gov |

Antifungal Activity

Isatin derivatives have demonstrated notable potential as antifungal agents against a variety of pathogenic fungi. Various synthesized derivatives have been evaluated for their ability to inhibit the growth of fungal strains such as Aspergillus niger, Fusarium oxysporum, Saccharomyces cerevisiae, and others. nih.gov

In one study, isatin derivatives were synthesized and tested against rice fungi, including Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme, using the poison food technique. bohrium.com The results indicated that certain derivatives, such as 3-(2-Oxo-2-phenylethylidene) indolin-2-one, showed significant inhibition of mycelial growth against all tested fungi. bohrium.com Another investigation focused on isatin N-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones, which displayed inhibitory activity against Aspergillus niger, Fusarium oxysporum, and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μM. nih.gov

Further studies on isatin-decorated thiazole (B1198619) derivatives showed that compounds 7h and 11f possessed antifungal activity against Candida albicans comparable to the standard drug Nystatin. nih.gov The design of novel isatin derivatives continues to be a promising avenue for the development of new antifungal therapeutic agents. bookpi.orgresearchgate.net

| Compound Type | Fungal Strains | Key Findings | Reference |

|---|---|---|---|

| Isatin Thiosemicarbazones | Aspergillus niger, Fusarium oxysporum, Saccharomyces cerevisiae | Showed activity with MIC values ranging from 3.12-12.5 μM. | nih.gov |

| 3-(2-Oxo-2-phenylethylidene) indolin-2-one | Helminthosporium oryzae, Rhizoctonia solani, Fusarium moniliforme | Demonstrated significant mycelium inhibition. | bohrium.com |

| Isatin-decorated Thiazole Derivatives (7h, 11f) | Candida albicans | Exhibited antifungal activity equivalent to the reference drug Nystatin. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Anti-Microbial Effects

The antimicrobial potency of isatin derivatives is significantly influenced by the nature and position of substituents on the isatin ring. Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of more effective antimicrobial agents. nih.govnih.gov

For antibacterial activity, SAR studies have revealed that substitutions at the C5, C6, and C7 positions can greatly enhance potency. nih.gov For instance, di- and tri-halogenated isatins have shown IC50 values below 10 μM against certain cell lines. nih.gov The introduction of a thiazole ring and specific substitutions on associated phenyl rings can lead to compounds with potent activity against both Gram-negative (E. coli) and Gram-positive (MRSA) bacteria. nih.gov Compound 7f from this series, for example, was eight-fold more potent than chloramphenicol (B1208) against MRSA. nih.gov The linkage between the isatin core and other pharmacophores, such as amide or carbonyl linkers, also plays a critical role in modulating antibacterial activity. researchgate.net

In terms of antifungal activity, the presence of electronegative groups on heterocyclic rings hybridized with isatin has been shown to improve efficacy. researchgate.net For isatin-based thiazole derivatives, specific substitutions led to compounds (7h , 11f ) with significant activity against C. albicans. nih.gov SAR studies on isatin isomers as monoamine oxidase inhibitors have also provided insights, showing that halogen substitutions at the C5 position of isatin can increase affinity for the target enzyme, a principle that can be explored in antimicrobial design. acs.org These studies underscore that strategic modifications of the isatin scaffold are key to developing derivatives with enhanced and broad-spectrum antimicrobial properties. nih.gov

Other In Vitro Biological Activities

A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.govnih.gov Isatin derivatives have emerged as a promising class of inhibitors for these enzymes.

Several studies have synthesized and evaluated isatin-based compounds for their anti-diabetic potential. researchgate.net For example, a series of isatin-hydrazide conjugates were found to be highly potent inhibitors of both α-amylase and α-glucosidase. nih.gov Specifically, conjugates 1a , 1f , and 1h showed significantly better α-amylase inhibition (IC50 values of 19.6, 18.3, and 12.1 µg/ml, respectively) than the standard drug acarbose (B1664774) (IC50 = 36.2 µg/ml). nih.gov The same study found that conjugates 1a , 1b , 1d , 1f , and 1i were potent α-glucosidase inhibitors, with some demonstrating nearly two-fold better activity than acarbose. nih.gov

Another study on 3,3-di(indolyl)indolin-2-ones reported excellent inhibition of α-glucosidase and desirable lower inhibition of α-amylase compared to acarbose, suggesting a potential for reduced gastrointestinal side effects. nih.gov Furthermore, novel indoline-2,3-dione-based benzene sulfonamide derivatives have been synthesized, with several compounds showing superior inhibitory potential against both enzymes compared to acarbose. nih.gov Compound 11 from this series was particularly potent, with IC50 values of 0.90 µM for α-glucosidase and 1.10 µM for α-amylase. nih.gov

| Compound Series | Enzyme | Most Active Compounds | IC50 Value | Reference |

|---|---|---|---|---|

| Isatin-Hydrazide Conjugates | α-Amylase | 1h | 12.1 µg/ml | nih.gov |

| α-Glucosidase | 1d | 13.2 µg/ml | ||

| Indoline-2,3-dione-based Benzene Sulfonamides | α-Glucosidase | 11 | 0.90 µM | nih.gov |

| α-Amylase | 11 | 1.10 µM |

Isatin and its derivatives have been investigated for their anti-inflammatory properties through various in vitro and in vivo models. chula.ac.thchula.ac.th These compounds can modulate the production of key inflammatory mediators.

A study on a series of N-substituted aminoacetylenic isoindoline-1,3-dione derivatives (structurally related to isatin) demonstrated significant, dose-related inhibition of carrageenan-induced edema in rats. arabjchem.org These compounds also inhibited cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. arabjchem.org Another study synthesized novel indoline derivatives and evaluated their anti-inflammatory activity using an anti-denaturation assay. core.ac.uk Compounds 4a (IC50 = 62.2 µg/ml) and 4b (IC50 = 60.7 µg/ml) showed potent inhibition of protein denaturation, comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk

Research on halogenated isatin derivatives revealed that substitutions at the C5 and C7 positions with halo groups (Cl, Br) led to compounds with substantial edema reduction (60-65%) in carrageenan-induced paw edema tests. nih.gov Furthermore, a study of isatin derivatives in activated microglia cells, a model for neuroinflammation, found that N1-alkylated and chlorinated compounds could effectively reduce the release of nitric oxide and pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com These findings highlight that the anti-inflammatory potential of isatin derivatives can be significantly modulated by substitutions at the N1 and C5 positions of the isatin core. chula.ac.thchula.ac.th

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| Indoline Derivatives (4a, 4b) | Protein Anti-denaturation | Potent inhibition with IC50 values of 62.2 and 60.7 µg/ml. | core.ac.uk |

| 5- and 7-Halogenated Isatins | Carrageenan-induced Paw Edema | 60-65% reduction in edema. | nih.gov |

| N1-alkylated and Chlorinated Isatins | Activated Microglia | Reduced release of NO, IL-6, and TNF-α. | mdpi.com |

| Aminoacetylenic Isoindoline-1,3-diones | COX-1/COX-2 Inhibition | Showed significant inhibition of both enzymes. | arabjchem.org |

The isatin scaffold is recognized as a versatile core for the development of broad-spectrum antiviral agents. nih.gov Derivatives have shown activity against various viruses, including Human Immunodeficiency Virus (HIV), influenza virus (H1N1), and herpes simplex virus 1 (HSV-1). nih.govresearchgate.net

Several isatin derivatives have been synthesized and evaluated specifically for their anti-HIV activity. researchgate.netnih.gov Isatin β-thiosemicarbazone derivatives, for instance, have shown significant anti-HIV activity in CEM cell lines. Compound 6 from this series was identified as the most active, with an EC50 value of 2.62 µM and a selectivity index of 17.41. researchgate.net In another study, Schiff and Mannich bases of isatin derivatives were tested against HIV-1, with some compounds showing protective effects. nih.gov

The mechanism of action for some of these derivatives has been linked to the inhibition of HIV reverse transcriptase (RT), a critical enzyme for viral replication. ingentaconnect.com For example, two isatinimino derivatives were found to inhibit HIV-1 RT with IC50 values of 18.4 and 20.2 µM. ingentaconnect.com More recent research on 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives identified compounds with potent activity against H1N1, HSV-1, and coxsackievirus B3, with IC50 values in the low micromolar and even nanomolar range. nih.govresearchgate.net These structure-activity relationship studies continue to guide the development of new isatin-based antiviral therapeutics. researchgate.net

| Compound Series | Virus Target | Most Active Compound | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Isatin β-thiosemicarbazones | HIV-1 (CEM cells) | Compound 6 | EC50 = 2.62 µM | researchgate.net |

| Isatinimino Derivatives | HIV-1 (MT-4 cells) | Compound 9 | EC50 = 12.1 µg/ml | ingentaconnect.com |

| Isatinimino Derivatives | HIV-1 Reverse Transcriptase | Compound 9 | IC50 = 18.4 µM | ingentaconnect.com |

| 5-(sulfonyl)indoline-2,3-diones | HSV-1 | Compound 5 | IC50 = 0.0022 µM | nih.govresearchgate.net |

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Isatin derivatives have been evaluated for their ability to scavenge free radicals and act as antioxidants. pensoft.net

A study of novel N-substituted amino acid hydrazone-isatin derivatives identified several compounds with high antioxidant activity in the ferric reducing antioxidant power (FRAP) assay, with some showing activity comparable to the well-known antioxidant ascorbic acid. mdpi.com Another study synthesized new isatin-gallate hybrids and found that they exhibited moderate to good antioxidant activity, as measured by their reducing power and free radical scavenging ability towards DPPH. pensoft.net The hybrid compound 3b , which contains a methoxy (B1213986) group, was the most potent in this series. pensoft.net

Research on isatin N-glucopyranosyl)thiosemicarbazones also demonstrated significant in vivo antioxidant activity, as measured by their effects on enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GHS-Px), and catalase. nih.gov Additionally, the reaction product of isatin with 2,5-dimethoxyaniline, identified as 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one , showed good chemical antioxidant activity. researchgate.net These studies indicate that the isatin scaffold can be effectively modified to produce compounds with significant antioxidant potential.

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| N-Substituted Amino Acid Hydrazone-Isatins | FRAP | Activity comparable to ascorbic acid. | mdpi.com |

| Isatin-Gallate Hybrids (e.g., 3b) | DPPH, Reducing Power | Compound 3b with -OCH3 group was most potent. | pensoft.net |

| Isatin N-Glucopyranosyl)thiosemicarbazones | SOD, GHS-Px, Catalase | Showed significant in vivo antioxidant enzyme activity. | nih.gov |

| 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Chemical Antioxidant Tests | Demonstrated good antioxidant activity. | researchgate.net |

Anticonvulsant Activity

Isatin and its derivatives have been a subject of interest in the development of novel anticonvulsant agents due to their potential to modulate the central nervous system. researchgate.netbrieflands.com Studies have shown that the isatin nucleus is a valuable pharmacophore for designing compounds with antiepileptic potential. mdpi.comsciepub.com The anticonvulsant efficacy of these compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. brieflands.comsciepub.com

Research into the structure-activity relationship (SAR) of isatin derivatives has revealed key features for anticonvulsant activity. For instance, the synthesis of Schiff bases of N-methyl and N-acetyl isatin derivatives has produced compounds with significant anticonvulsant properties. researchgate.net One derivative, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, demonstrated notable activity in both MES and scPTZ screens. researchgate.net Further studies on 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) urea (B33335) derivatives also identified several compounds with significant anticonvulsant effects in both screening models. nih.gov Specifically, compounds where the benzyl group was substituted showed marked protection. nih.gov The presence of an aromatic ring, an electron donor group, and a hydrogen bond acceptor/donor group are considered important pharmacophoric elements for the anticonvulsant activity of these isatin-based structures. brieflands.com

| Compound Derivative Type | Test Model | Observed Activity | Reference |

|---|---|---|---|

| Isatin-based Schiff's bases (general) | MES & scPTZ | Some derivatives showed significant anticonvulsant activity. | researchgate.net |

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & scPTZ | Exhibited significant anticonvulsant activity. | researchgate.net |

| 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2,3-dioxoindolin-5-yl) ureas | MES & scPTZ | Several derivatives showed significant protection against seizures. | nih.gov |

| 5-acetyl-3-((4-substitutedphenyl)imino)indolin-2-one analogues | MES & scPTZ | Compound 3d (specific substitution not detailed) exhibited good anticonvulsant activity. | benthamdirect.com |

Anti-Tubercular Activity

Tuberculosis (TB) remains a major global health issue, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net This has spurred research into new anti-tubercular agents, with isatin derivatives emerging as a promising class of compounds. mdpi.comresearchgate.net The isatin scaffold is considered a versatile lead structure for designing potent anti-mycobacterial agents. researchgate.netglobalresearchonline.net

Several studies have demonstrated the in vitro efficacy of isatin derivatives against M. tuberculosis. The synthesis of isatin-tethered quinolines has yielded compounds with potent activity. nih.gov In one study, N-substitution of the isatin motif with a methyl or benzyl group was explored. A N-benzyl-bearing derivative, Q8b, displayed superior activity against drug-susceptible, MDR, and XDR strains of Mtb, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against the standard H37Rv strain. nih.gov This represented a significant increase in potency compared to the lead compound. nih.gov Schiff bases derived from isatin and nalidixic acid carbohydrazide (B1668358) have also been synthesized and tested, with one compound showing potent activity against Mycobacterium smegmatis with an MIC of 0.625 µg/mL. nih.gov

| Compound Derivative Type | M. tuberculosis Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isatin-tethered quinoline (B57606) (Q8b, N-benzyl substituted) | Drug-susceptible (H37Rv) | 0.06 | nih.gov |

| Isatin-tethered quinoline (Q8b, N-benzyl substituted) | MDR | 0.24 | nih.gov |

| Isatin-tethered quinoline (Q8b, N-benzyl substituted) | XDR | 1.95 | nih.gov |

| Isatin-tethered quinoline (Lead compound IV) | Drug-susceptible (H37Rv) | 6.24 | nih.gov |

| Schiff base of nalidixic acid carbohydrazide and isatin derivative (5f) | M. smegmatis | 0.625 | nih.gov |

| Isoniazid (Reference Drug) | M. smegmatis | 12.5 | nih.gov |

Anti-Malarial Activity

The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates the development of new anti-malarial drugs. nih.govresearchgate.net Isatin-based compounds have been investigated for their potential as anti-malarial agents. tjpr.orgresearchgate.netconsensus.app The isatin-quinoline hybrid structure, in particular, has been shown to possess significant anti-plasmodial profiles. nih.gov